2-(4-methoxyphenyl)thiazole
Overview
Description
2-(4-methoxyphenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 4-methoxyphenyl group attached to the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.
Scientific Research Applications
2-(4-methoxyphenyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors and serotonin transporters . These targets play crucial roles in neurotransmission, affecting mood, cognition, and other central nervous system functions.
Mode of Action
For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .
Biochemical Pathways
Related compounds have been found to influence pathways involving serotonin and dopamine . These neurotransmitters are involved in numerous downstream effects, including mood regulation, cognition, and motor control.
Pharmacokinetics
For instance, 4-Methoxyamphetamine is known to inhibit and induce the release of monoamine neurotransmitters . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Based on the actions of similar compounds, it may be hypothesized that it could influence neurotransmission, potentially leading to changes in mood, cognition, and other central nervous system functions .
Biochemical Analysis
Biochemical Properties
. Based on its structural similarity to other thiazole compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the methoxyphenyl group, which may confer unique properties to the compound .
Cellular Effects
It has been suggested that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of 2-(4-Methoxyphenyl)-1,3-thiazole in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-(4-Methoxyphenyl)-1,3-thiazole are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between 4-methoxybenzaldehyde and thioamide in the presence of a base such as potassium carbonate can yield the desired thiazole compound . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be fine-tuned to minimize by-products and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of thiazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions can be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Comparison
2-(4-methoxyphenyl)thiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions compared to similar compounds that may lack one of these heteroatoms. Additionally, the methoxyphenyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPLPGGILHNNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461576 | |
Record name | 2-(4-Methoxy-phenyl)-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27088-84-2 | |
Record name | 2-(4-Methoxy-phenyl)-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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